molecular formula C8H11NO2 B12094121 Pyridine, 2-methoxy-5-(methoxymethyl)- CAS No. 133735-66-7

Pyridine, 2-methoxy-5-(methoxymethyl)-

Cat. No.: B12094121
CAS No.: 133735-66-7
M. Wt: 153.18 g/mol
InChI Key: RHOUZEYZPPQSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C8H11NO3 It is a derivative of pyridine, characterized by the presence of methoxy and methoxymethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methoxy-5-(methoxymethyl)- can be achieved through several methods. One common approach involves the ester exchange reaction of 5-methyl-2,3-pyridinedicarboxylic acid diester with methanol in the presence of a base . This is followed by a bromination reaction using a brominating agent in an organic solvent . The resulting product undergoes further reactions to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-methoxy-5-(methoxymethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 2-methoxy-5-(methoxymethyl)- (CAS No. 133735-66-7) has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with methoxy and methoxymethyl groups, which influence its reactivity and biological properties. The general structure can be represented as follows:

C10H13N Pyridine skeleton \text{C}_{10}\text{H}_{13}\text{N}\quad \text{ Pyridine skeleton }

1. Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. A study reviewed several pyridine compounds and found that modifications in the structure significantly enhanced their antibacterial efficacy against various strains, including E. coli and S. aureus . Specifically, the presence of methoxy groups has been linked to increased activity due to enhanced lipophilicity, allowing better membrane penetration.

CompoundActivity (MIC µg/mL)Target Organism
Pyridine, 2-methoxy-5-(methoxymethyl)-40-50E. faecalis, P. aeruginosa
Standard Antibiotic (Ceftriaxone)ComparableVarious

2. Anticancer Properties

Research indicates that pyridine derivatives exhibit anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. The compound under consideration has shown promising results in preliminary assays against cancer cell lines, with IC50 values ranging from 10 to 20 µM .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest

3. Anti-inflammatory Effects

Pyridine derivatives have also been studied for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyridine derivatives, including 2-methoxy-5-(methoxymethyl)- against clinical isolates of Klebsiella pneumoniae. The results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity Assessment

In a study involving human leukemia cell lines, the compound exhibited a dose-dependent response leading to reduced cell viability and increased apoptosis markers. Flow cytometry analysis confirmed that treated cells showed a significant increase in sub-G1 phase population, indicative of apoptosis .

Mechanistic Insights

The biological activity of pyridine derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, methoxy substitutions enhance the electron-donating capacity of the pyridine nitrogen, facilitating interactions with nucleophilic sites on target proteins.

Properties

CAS No.

133735-66-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-methoxy-5-(methoxymethyl)pyridine

InChI

InChI=1S/C8H11NO2/c1-10-6-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3

InChI Key

RHOUZEYZPPQSLE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.